2-Amino-5-nitrobenzaldehyde chemical properties and structure
2-Amino-5-nitrobenzaldehyde chemical properties and structure
An In-depth Technical Guide to 2-Amino-5-nitrobenzaldehyde: Chemical Properties, Structure, and Applications
Introduction
2-Amino-5-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals and dyes.[1] Its unique molecular architecture, featuring an amino group, a nitro group, and an aldehyde group on a benzene ring, provides a versatile platform for constructing complex molecular frameworks. The interplay of these functional groups—the nucleophilic amino group, the electron-withdrawing nitro group, and the reactive aldehyde—imparts a distinct reactivity profile, making it a valuable precursor for a wide range of organic transformations. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of 2-Amino-5-nitrobenzaldehyde, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Nomenclature and Chemical Identifiers
A clear identification of a chemical compound is fundamental for scientific communication and procurement. The key identifiers for 2-Amino-5-nitrobenzaldehyde are summarized below.
| Identifier | Value |
| CAS Number | 56008-61-8[2][3][4] |
| Molecular Formula | C₇H₆N₂O₃[4][5] |
| Molecular Weight | 166.13 g/mol [4][5][6] |
| IUPAC Name | 2-Amino-5-nitrobenzaldehyde |
| Synonyms | 5-Nitro-2-aminobenzaldehyde |
| MDL Number | MFCD09834917[4][5] |
Physicochemical Data
The physical properties of 2-Amino-5-nitrobenzaldehyde are critical for its handling, storage, and application in various experimental setups.
| Property | Value |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | Not consistently reported in search results. |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and trifluoroacetic acid; sparingly soluble in water.[7][8][9] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[4] |
Molecular Structure and Spectroscopic Data
The arrangement of atoms and functional groups in 2-Amino-5-nitrobenzaldehyde dictates its chemical behavior.
Caption: Chemical structure of 2-Amino-5-nitrobenzaldehyde.
Spectroscopic Analysis
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons (in the range of 6.0-8.5 ppm), an aldehyde proton (around 9.5-10.5 ppm), and amino protons (broad signal, variable chemical shift).[10] |
| ¹³C NMR | Aromatic carbons, a carbonyl carbon from the aldehyde group (typically >190 ppm).[10] |
| IR Spectroscopy | N-H stretching vibrations (around 3300-3500 cm⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).[10] |
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 2-Amino-5-nitrobenzaldehyde can be achieved through multi-step reaction sequences. A common strategy involves the modification of a commercially available substituted benzaldehyde. For instance, one synthetic route involves the reaction of 2-chloro-5-nitrobenzaldehyde with an appropriate amine source under controlled conditions.[1] Another general approach is the reduction of a dinitro compound or the nitration of an amino-substituted benzaldehyde, though the latter may lead to issues with regioselectivity.
A representative synthesis workflow is outlined below:
Caption: Generalized workflow for the synthesis of 2-Amino-5-nitrobenzaldehyde.
Chemical Reactivity
The reactivity of 2-Amino-5-nitrobenzaldehyde is governed by its three functional groups:
-
Aldehyde Group: This group is highly reactive towards nucleophiles. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are themselves important intermediates in the synthesis of various heterocyclic compounds and have been investigated for their biological activities.[11][12]
-
Amino Group: The amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. Its presence influences the electronic properties of the aromatic ring, activating it towards electrophilic substitution.
-
Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. A key reaction of the nitro group is its reduction to an amino group, which opens up pathways to diamino-substituted aromatic compounds. This transformation is pivotal in the synthesis of many pharmaceutical agents.[11][13]
Applications in Drug Development and Chemical Synthesis
2-Amino-5-nitrobenzaldehyde is a valuable building block in organic synthesis, with significant applications in the pharmaceutical and dye industries.
Intermediate for Heterocyclic Synthesis
The compound is a precursor for the synthesis of a variety of heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by intramolecular condensation with the aldehyde, can lead to the formation of quinoline-based structures, which are prevalent in many biologically active molecules.[13] Its derivatives are also used in the synthesis of quinazolines, which are known antimetabolites.[1]
Role in Pharmaceutical Synthesis
This molecule serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a key starting material for the synthesis of intermediates used in the production of Ambroxol, a widely used mucolytic agent.[14] The ability to selectively manipulate its functional groups allows for the construction of complex molecular scaffolds found in various therapeutic agents.
Caption: Role of 2-Amino-5-nitrobenzaldehyde in a drug discovery workflow.
Safety, Handling, and Storage
Proper handling and storage of 2-Amino-5-nitrobenzaldehyde are crucial to ensure laboratory safety.
Hazard Identification
Based on safety data for structurally related compounds like 2-nitrobenzaldehyde and other amino-nitro aromatics, 2-Amino-5-nitrobenzaldehyde should be handled as a hazardous substance. Potential hazards include:
-
Acute Toxicity (Oral): May be harmful if swallowed.[15]
-
Skin Corrosion/Irritation: May cause skin irritation.[15]
-
Eye Damage/Irritation: May cause serious eye irritation.[15]
-
Respiratory Irritation: May cause respiratory irritation.
Experimental Protocol for Safe Handling
-
Engineering Controls: All manipulations should be carried out in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep in a dark place under an inert atmosphere.[4]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
Conclusion
2-Amino-5-nitrobenzaldehyde is a highly valuable and versatile chemical intermediate. Its trifunctional nature provides a rich platform for a multitude of chemical transformations, making it an essential building block in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. A thorough understanding of its chemical properties, reactivity, and safe handling protocols is paramount for its effective and safe utilization in research and development.
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